molecular formula C11H12N4O B2821671 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine CAS No. 1211498-22-4

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine

Cat. No.: B2821671
CAS No.: 1211498-22-4
M. Wt: 216.244
InChI Key: RLXITMZZDRZBDJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine (CAS 1211498-22-4) is a chemical building block with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . It features a pyrimidine core substituted with a hydrazinyl group and a 3-methoxyphenyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Scientific literature indicates that compounds based on the 2-hydrazinyl-pyrimidine scaffold are of significant interest in pharmaceutical research, particularly in the design and synthesis of novel antitumor agents . For instance, research on structurally related 2-hydrazinyl-thieno[3,2-d]pyrimidine derivatives has demonstrated moderate to significant cytotoxic activities against various cancer cell lines, with some compounds showing high selectivity and potency greater than established positive controls . Furthermore, such hydrazinyl-containing heterocycles are often investigated using computational methods like molecular docking and 3D-QSAR analysis to understand their structure-activity relationships (SAR) and binding interactions with biological targets such as kinase enzymes . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXITMZZDRZBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine

Reactivity of the Hydrazine (B178648) Functionality

The hydrazine group in 2-hydrazinyl-4-(3-methoxyphenyl)pyrimidine is the primary site of its chemical reactivity, participating in a variety of reactions that allow for the construction of more complex molecular architectures.

Cyclocondensation Reactions with Carbonyl Compounds

The reaction of the hydrazine moiety with dicarbonyl compounds is a well-established method for the synthesis of five-membered heterocyclic rings. While specific studies on this compound are not extensively documented, analogous reactions with other 2-hydrazinylpyrimidine derivatives provide a clear indication of its expected reactivity. For instance, the cyclocondensation of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one derivatives with acetylacetone (B45752) and ethyl acetoacetate (B1235776) readily affords the corresponding 2-(3',5'-dimethyl-1'-pyrazolyl)pyrimidine derivatives. nih.gov This transformation proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole (B372694) ring.

Table 1: Examples of Cyclocondensation Reactions with Analogous Hydrazinylpyrimidines

Hydrazinylpyrimidine ReactantCarbonyl CompoundProductReference
6-Aryl-5-cyano-2-hydrazinopyrimidin-4-oneAcetylacetone6-Aryl-5-cyano-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one nih.gov
6-Aryl-5-cyano-2-hydrazinopyrimidin-4-oneEthyl acetoacetate6-Aryl-5-cyano-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyrimidin-4(3H)-one nih.gov

It is anticipated that this compound would undergo similar cyclocondensation reactions with various 1,3-dicarbonyl compounds to yield a range of pyrazole-substituted pyrimidines.

Acylation and Alkylation Reactions at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily acylated and alkylated. Acylation is typically achieved using acid chlorides or anhydrides, leading to the formation of stable acylhydrazide derivatives. These derivatives can serve as intermediates for further transformations. While direct acylation studies on this compound are limited, the general reactivity of heterocyclic hydrazines suggests that this reaction would proceed efficiently.

Alkylation of the hydrazine moiety can be more complex, potentially yielding a mixture of mono- and di-alkylated products at either the α- or β-nitrogen atom. The regioselectivity of the alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For other heterocyclic systems, alkylation has been shown to be a viable method for introducing diverse substituents.

Synthesis of Novel Heterocyclic Systems from this compound

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a variety of fused and spiro heterocyclic systems, which are of significant interest in medicinal chemistry.

Formation of Pyrazole Derivatives

As previously mentioned, the most direct application of this compound in heterocyclic synthesis is the formation of pyrazole derivatives through cyclocondensation with β-dicarbonyl compounds. A study on the reaction of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one with acetyl acetone (B3395972) and ethyl acetoacetate demonstrated the successful synthesis of the corresponding 2-(1-pyrazolo)pyrimidine derivatives. nih.gov This reaction underscores the utility of the hydrazine functionality in constructing new heterocyclic rings appended to the pyrimidine (B1678525) core.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The hydrazine group can also be utilized to construct 1,2,4-triazole rings. The reaction of 2-hydrazinylpyrimidine derivatives with reagents such as formic acid, acetic acid, or carbon disulfide can lead to the formation of fused triazolopyrimidine systems. For example, the reaction of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one with formic acid and acetic acid resulted in the corresponding triazolopyrimidine derivatives. nih.gov This type of cyclization is a common strategy for the synthesis of ijrar.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines.

Table 2: Synthesis of Fused Triazole Systems from Analogous Hydrazinylpyrimidines

Hydrazinylpyrimidine ReactantReagentProductReference
6-Aryl-5-cyano-2-hydrazinopyrimidin-4-oneFormic acid7-Aryl-6-cyano-5-oxo-4,5-dihydro- ijrar.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine nih.gov
6-Aryl-5-cyano-2-hydrazinopyrimidin-4-oneAcetic acid7-Aryl-6-cyano-3-methyl-5-oxo-4,5-dihydro- ijrar.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine nih.gov

These examples strongly suggest that this compound would be a suitable precursor for the synthesis of various substituted ijrar.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines.

Derivatization to Other Fused and Spiro Heterocyclic Architectures

The versatile reactivity of the hydrazine and pyrimidine moieties opens avenues for the synthesis of more complex fused and spiro heterocyclic systems. While direct examples starting from this compound are scarce, the broader literature on pyrimidine chemistry provides valuable insights. For instance, fused pyrimidine systems like pyrimido[1,2-a]-1,2,4-triazines have been synthesized from 2-hydrazinopyrimidin-4-one derivatives by reaction with halogenated ketones and esters. nih.gov

The synthesis of spiro pyrimidines often involves multicomponent reactions. Although not directly involving a hydrazine precursor, these methodologies highlight the potential for developing synthetic routes to spiro compounds incorporating the 4-(3-methoxyphenyl)pyrimidine scaffold. For example, the synthesis of novel spiro pyrimidine derivatives has been achieved through microwave-assisted reactions of a spiro pyrimidine aminonitrile with various electrophiles and nucleophiles. researchgate.net Such strategies could potentially be adapted to derivatives of this compound.

Functionalization and Modification of the Pyrimidine Core

The presence of a reactive hydrazinyl group at the C2-position and an aromatic pyrimidine ring provides multiple avenues for chemical modification. Key strategies include cyclocondensation reactions to form fused heterocyclic systems and substitutions at the pyrimidine ring.

One of the most prominent transformations of the hydrazinyl group is its participation in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds, to construct pyrazole rings. This classical approach, known as the Knorr pyrazole synthesis, allows for the introduction of a variety of substituents onto the newly formed pyrazole ring, depending on the choice of the dicarbonyl compound. For instance, the reaction with acetylacetone would yield a dimethyl-substituted pyrazole, while using ethyl acetoacetate could introduce an ester functionality.

Another important cyclization strategy involves the reaction with orthoesters to form triazolopyrimidine derivatives. This reaction typically proceeds by initial condensation of the hydrazinyl group with the orthoester, followed by intramolecular cyclization. The nature of the orthoester dictates the substituent at the bridgehead carbon of the resulting triazolo[4,3-a]pyrimidine ring system.

Furthermore, the hydrazinyl moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can serve as versatile intermediates for further transformations or can be the final target molecules themselves. The reaction with α,β-unsaturated ketones can also lead to the formation of pyrazoline derivatives through a Michael addition followed by cyclization.

Strategies for Diversification at the 3-Methoxyphenyl (B12655295) Substituent

The 3-methoxyphenyl group attached to the C4-position of the pyrimidine ring offers additional sites for structural diversification. Key strategies focus on the modification of the methoxy (B1213986) group and electrophilic substitution on the aromatic ring.

A primary modification of the methoxy group is its O-demethylation to the corresponding phenol. This transformation is crucial as it not only alters the electronic properties of the molecule but also provides a handle for further functionalization, such as etherification or esterification. Various reagents can be employed for this purpose, with boron tribromide (BBr₃) being a common choice for its efficacy in cleaving aryl methyl ethers.

The phenyl ring itself is susceptible to electrophilic aromatic substitution reactions, although the directing effects of the pyrimidine ring and the methoxy group need to be considered. The methoxy group is an ortho-, para-director, while the pyrimidine ring is generally electron-withdrawing. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group and meta to the pyrimidine ring attachment point.

Biological Evaluation and Mechanistic Insights of 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine and Its Derivatives

In Vitro Antimicrobial Activity Investigations

Derivatives of 2-hydrazinyl-pyrimidine have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Several studies have demonstrated the antibacterial potential of 2-hydrazinyl-pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-hydrazinyl-4-(4-(4-(4-methoxyphenoxy)phenoxy)phenyl)-6-phenylpyrimidine derivatives were synthesized and screened for their antimicrobial activity. The results indicated that these compounds exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium, as well as Gram-negative bacteria including Escherichia coli and Proteus vulgaris ijrar.org.

In another study, substituted-benzoyl hydrazino pyrimidine (B1678525) derivatives were synthesized, with some compounds showing notable antibacterial effects. Specifically, one derivative demonstrated significant effectiveness against Staphylococcus aureus, while another exhibited outstanding activity against Bacillus subtilis, even outperforming the standard antibiotic ampicillin (B1664943) wisdomlib.org. Furthermore, arylidenehydrazono derivatives of fused pyrimidines, such as furopyrimidines and thienopyrimidines, have shown pronounced antimicrobial activities against a range of bacteria including Salmonella typhi, S. aureus, Shigella dysenteriae, and Vibrio cholerae pjsir.org. Aromatic aldehyde derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine also demonstrated significant efficacy against bacterial strains, with some compounds surpassing the activity of the standard drug ciprofloxacin (B1669076) asianpubs.org.

Table 1: In Vitro Antibacterial Activity of Selected 2-Hydrazinyl-Pyrimidine Derivatives

Compound Type Bacterial Strain Activity/Observation Reference
2-Hydrazinyl-4-(substituted phenoxy)phenyl-6-phenylpyrimidines Staphylococcus aureus, Bacillus megaterium Active ijrar.org
2-Hydrazinyl-4-(substituted phenoxy)phenyl-6-phenylpyrimidines Escherichia coli, Proteus vulgaris Active ijrar.org
Substituted-benzoyl hydrazino pyrimidines Staphylococcus aureus Significant effectiveness wisdomlib.org
Substituted-benzoyl hydrazino pyrimidines Bacillus subtilis Outstanding activity, superior to ampicillin wisdomlib.org
Arylidenehydrazonofuropyrimidines Salmonella typhi, S. aureus, S. dysenteriae, V. cholerae Pronounced activity pjsir.org
Aromatic aldehyde derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa Significant efficacy, some surpassing ciprofloxacin asianpubs.org

The antifungal properties of 2-hydrazinyl-pyrimidine derivatives have also been a subject of investigation. The aforementioned study on arylidenehydrazonofuropyrimidines and thienopyrimidines also revealed pronounced activity against several fungal species, including Curvularia lunata, Alternaria alternata, Cochliobolus corchori, Fusarium equiseti, and Macrophomina phaseolina pjsir.org. Similarly, aromatic aldehyde derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine were tested against fungal strains and showed significant efficacy, with some compounds being more potent than the standard antifungal drug fluconazole (B54011) asianpubs.org. Other research has focused on 2-thiazolylhydrazone derivatives, which were screened for their in vitro activities against various clinical isolates of Candida species, with some compounds possessing significant antifungal activity when compared to clotrimazole (B1669251) nih.gov.

Table 2: In Vitro Antifungal Activity of Selected Hydrazinyl-Pyrimidine and Related Derivatives

Compound Type Fungal Strain Activity/Observation Reference
Arylidenehydrazonofuropyrimidines Curvularia lunata, Alternaria alternata, Cochliobolus corchori, Fusarium equiseti, Macrophomina phaseolina Pronounced activity pjsir.org
Aromatic aldehyde derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine Saccharomyces cerevisiae, Candida albicans Significant efficacy, some surpassing fluconazole asianpubs.org
2-Thiazolylhydrazone derivatives Clinical isolates of Candida spp. Significant activity compared to clotrimazole nih.gov

Identifying the specific molecular targets of antimicrobial compounds is crucial for understanding their mechanism of action and for rational drug design. For pyrimidine derivatives, one identified target is the pyrimidine de novo synthesis pathway, which is essential for bacterial survival. A study on a pyrancoumarin derivative demonstrated that it inhibits biofilm formation in methicillin-resistant S. aureus (MRSA) by targeting this pathway nih.gov. Molecular docking results from this study suggested that the compound interacts with key amino acid residues of the PyrR protein, an important regulator of bacterial pyrimidine synthesis nih.gov. While this study was not on a hydrazinyl-pyrimidine derivative, it highlights a key metabolic pathway that could be a target for this class of compounds nih.gov. Further research is needed to determine if 2-hydrazinyl-4-(3-methoxyphenyl)pyrimidine and its derivatives act on similar enzymatic targets.

In Vitro Anticancer Activity Studies in Cellular Models

The anticancer potential of 2-hydrazinyl-pyrimidine derivatives has been explored in various cancer cell lines, with studies focusing on their cytotoxic effects and impact on the cell cycle.

A range of pyrimidine derivatives incorporating a hydrazone or hydrazinyl moiety have demonstrated significant cytotoxic activity against human cancer cell lines. For example, a series of novel pyrimidine-hydrazone derivatives were evaluated for their in vitro antitumor activity against a panel of cancer cells, including LoVo (colon adenocarcinoma), MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), with all tested compounds exhibiting inhibitory activity on the proliferation of these cell lines nih.govencyclopedia.pub.

Another study on hydrazino-fused pyrimidines reported potent cytotoxicity against MCF-7 and HepG-2 (liver cancer) cell lines orientjchem.org. Specifically, certain derivatives showed IC50 values of 16.61 µg/ml and 19.67 µg/ml against MCF-7, and 14.32 µg/ml and 19.24 µg/ml against HepG-2 orientjchem.org. The presence of a methoxyphenyl group is a feature in some related anticancer compounds. For instance, a study on [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl) amine hydrobromide demonstrated its anti-proliferative activity against a variety of human tumor cells dmed.org.ua. Similarly, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives containing a para-methoxyphenyl group showed substantial anticancer activity against multiple cell lines mdpi.com.

Table 3: In Vitro Cytotoxic Activity of Selected Hydrazinyl-Pyrimidine and Related Derivatives

Compound Type Cancer Cell Line IC50 / Activity Reference
Pyrimidine-hydrazone derivatives LoVo, MCF-7, A549, HeLa Proliferation inhibition nih.govencyclopedia.pub
Hydrazino-fused pyrimidines MCF-7 16.61 µg/ml, 19.67 µg/ml orientjchem.org
Hydrazino-fused pyrimidines HepG-2 14.32 µg/ml, 19.24 µg/ml orientjchem.org
Benzo[h]chromeno[2,3-d]pyrimidine with p-methoxyphenyl Multiple cell lines Substantial activity mdpi.com
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene] derivative HL-60, Jurkat (Leukemia) IC50 of 7.5 µg/mL and 8.9 µg/mL dmed.org.ua

Understanding how a compound affects the cell cycle is a key aspect of cancer research. Several studies have shown that pyrimidine and hydrazone derivatives can induce cell cycle arrest, a common mechanism for anticancer drugs. For instance, certain hydrazone derivatives were found to cause cell cycle arrest at the G1 phase in the MCF-7 breast cancer cell line mdpi.com. Another study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, also demonstrated the ability to cause G1 cell cycle arrest in MCF-7 cells researchgate.net.

Furthermore, a fused benzo[h]chromeno[2,3-d]pyrimidine derivative containing a para-methoxyphenyl group was shown to induce cell cycle arrest in the G1 phase in the MCF-7 cell line mdpi.com. Molecular docking studies on some hydrazino-fused pyrimidines suggest that they may target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle orientjchem.org. Specifically, pyrazolo[3,4-b]pyridine derivatives containing a 4-methoxyphenyl (B3050149) group have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9 nih.gov. These findings suggest that a likely mechanism of action for the anticancer effects of 2-hydrazinyl-pyrimidine derivatives is the disruption of the normal cell cycle progression.

Analysis of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Pyrimidine derivatives have been a significant focus of research for their potential to trigger this process in pathological conditions. The apoptotic cascade is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the final stages of cell death.

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. nih.gov Research on pyrimidine hybrids has indicated that these compounds can modulate the expression of Bcl-2 family proteins. For instance, certain imidazolone-sulphonamide-pyrimidine hybrids have been shown to decrease the expression of the pro-survival Bcl-2 protein while increasing the expression of the pro-apoptotic Bax protein. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov

Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate effector caspases (e.g., caspase-3, -6, and -7), which are responsible for cleaving cellular substrates and bringing about the morphological and biochemical hallmarks of apoptosis. nih.gov Studies on hydrazinylpyrimidine derivatives and related compounds have demonstrated their ability to activate effector caspases. For example, some N'-acylhydrazones have been shown to induce apoptosis through the activation of caspase-3. researchgate.net The activation of caspase-3 is a key event, as it is a point of convergence for both the intrinsic and extrinsic pathways. nih.gov

While direct studies on this compound are limited, the existing body of research on structurally similar pyrimidine derivatives suggests that its pro-apoptotic activity likely involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade, particularly caspase-3.

Identification of Molecular Targets (e.g., Kinase Inhibition, Receptor Binding)

The biological activity of small molecules is intrinsically linked to their interaction with specific molecular targets within the cell. For pyrimidine derivatives, a prominent area of investigation has been their role as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many approved kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. nih.gov

Research on libraries of aminopyrimidine analogs has demonstrated their potential to inhibit a range of kinases, with some compounds showing high potency and selectivity for specific targets. acs.org For example, certain pyrimidinone derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov Inhibition of CDK-2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Molecular docking studies provide computational insights into the potential binding of ligands to their macromolecular targets. Such studies on pyrimidine derivatives have been used to predict their binding affinity and orientation within the active sites of various proteins. For instance, docking simulations of pyrimidine-5-carbonitrile derivatives with the Bcl-2 receptor have suggested a favorable binding interaction, which could explain their pro-apoptotic effects. mdpi.com Similarly, molecular docking has been employed to investigate the interaction of hydrazinyl-containing compounds with various enzymes, providing a rationale for their observed biological activities. ijirt.orgnih.govimpactfactor.org

While the specific molecular targets of this compound have not been definitively identified, its structural features suggest that it may act as a kinase inhibitor. The hydrazinyl and methoxyphenyl moieties could contribute to its binding affinity and selectivity for specific kinases. Further experimental validation through kinase profiling and binding assays is necessary to elucidate its precise molecular mechanism of action.

Anti-inflammatory Activity Assessments

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Numerous studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. nih.govnih.govmdpi.com The anti-inflammatory mechanism of these compounds is generally attributed to their ability to suppress the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), by inhibiting the activity of COX enzymes. nih.gov For example, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent and selective inhibition of COX-2. nih.gov

The presence of a sulfonamide or methylsulfonylphenyl group is a common feature in many selective COX-2 inhibitors, and pyrimidine derivatives incorporating these moieties have shown significant anti-inflammatory activity. nih.govresearchgate.net Research on pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives has also revealed compounds with notable in vivo anti-inflammatory effects, with some showing activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and celecoxib. nih.govju.edu.sa A study on novel pyrimidine acrylamides identified compounds with potent inhibitory activity against lipoxygenase, another key enzyme in the inflammatory cascade. mdpi.com

Given the established anti-inflammatory potential of the pyrimidine scaffold, it is plausible that this compound and its derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of COX-2 or other inflammatory mediators.

Other Investigated Biological Activities (e.g., Antiviral, Antiprotozoal)

The structural diversity of pyrimidine derivatives has led to the exploration of their therapeutic potential beyond anticancer and anti-inflammatory applications. The pyrimidine nucleus is a key component of nucleosides, making it a logical scaffold for the development of antiviral agents that can interfere with viral replication. A review of patent literature has highlighted the broad-spectrum antiviral activity of pyrimidine-containing compounds against a range of viruses, including influenza, herpes, and hepatitis viruses. bohrium.com Furthermore, studies on acylhydrazone compounds, which share a structural feature with the subject compound, have demonstrated antiviral activity, particularly those with a 2-hydroxy-3-methoxyphenyl group. nih.gov

In addition to antiviral effects, pyrimidine derivatives have been investigated for their activity against various pathogens. For instance, pyrazole-containing hydrazinyl pyrimidine derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. ijirt.org This suggests a potential role for such compounds in combating bacterial infections.

Methodological Considerations for In Vitro Biological Assays

The in vitro evaluation of the biological activities of compounds like this compound requires a range of specialized assays, each with its own set of methodological considerations.

Apoptosis Assays: The induction of apoptosis can be assessed through various methods that detect different stages of the process. Early-stage apoptosis is often detected using Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) on the cell membrane. sigmaaldrich.comresearchgate.net This is typically analyzed by flow cytometry. Mid-stage apoptosis is characterized by the activation of caspases. Caspase activity assays, which measure the cleavage of a fluorogenic or luminogenic substrate, are commonly used to quantify the activity of specific caspases like caspase-3/7. sigmaaldrich.comnih.gov Late-stage apoptosis involves DNA fragmentation, which can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. sigmaaldrich.com It is often beneficial to use a combination of these assays to confirm that cell death is occurring via apoptosis. nih.gov

Kinase Inhibition Assays: To identify and characterize kinase inhibitors, a variety of assay formats are available. Biochemical assays directly measure the activity of a purified kinase enzyme, often by quantifying the phosphorylation of a substrate. reactionbiology.com These can be radiometric assays that track the transfer of a radiolabeled phosphate (B84403) from ATP, or non-radiometric methods that use fluorescence or luminescence detection. bellbrooklabs.com Cellular target engagement assays, such as the NanoBRET assay, are crucial to confirm that a compound binds to its intended kinase target within a cellular context. nih.gov Kinase profiling, where a compound is tested against a large panel of kinases, is essential to determine its selectivity. reactionbiology.com

Anti-inflammatory Assays: The in vitro anti-inflammatory activity of a compound is frequently evaluated by its ability to inhibit COX-1 and COX-2 enzymes. These assays typically measure the peroxidase activity of the enzymes in a colorimetric or fluorometric format. mdpi.com Cell-based assays are also important to assess the effects of a compound in a more physiologically relevant setting. For example, the inhibition of lipopolysaccharide (LPS)-stimulated inflammatory responses in cell lines like THP-1 monocytes can be measured. mdpi.com The carrageenan-induced rat paw edema assay is a common in vivo model for preliminary screening of anti-inflammatory agents. semanticscholar.org

For all in vitro assays, careful consideration must be given to factors such as compound solubility, potential for non-specific interactions, and appropriate controls to ensure the reliability and reproducibility of the results.

Structure Activity Relationship Sar Studies of 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine Analogues

Impact of Substitutions on the 3-Methoxyphenyl (B12655295) Moiety on Biological Activity

The 3-methoxyphenyl group at the 4-position of the pyrimidine (B1678525) ring is a key feature that significantly influences the biological profile of the lead compound. Modifications to this phenyl ring, including the position and nature of substituents, can profoundly impact activity.

Research on related 2-arylamino-4-aryl-pyrimidines has shown that the nature and position of substituents on the aryl ring are critical for biological activity. nih.gov While direct studies on 2-hydrazinyl-4-(3-methoxyphenyl)pyrimidine are limited, general principles can be inferred. For instance, the methoxy (B1213986) group at the 3-position is an electron-donating group which can influence the electronic properties of the entire molecule and its interaction with target proteins.

Key considerations for SAR on this moiety include:

Positional Isomerism: Moving the methoxy group to the 2- (ortho) or 4- (para) position would alter the molecule's conformation and electronic distribution, likely affecting binding affinity.

Nature of the Substituent: Replacing the methoxy group with other substituents can probe the requirements for steric bulk, lipophilicity, and electronic effects.

Electron-donating groups (e.g., -CH3, -OH): These may enhance or maintain activity if the target binding pocket has a preference for electron-rich moieties.

Electron-withdrawing groups (e.g., -Cl, -F, -NO2): These can alter the pKa of the molecule and introduce new potential interactions, such as halogen bonding, which could either be beneficial or detrimental to activity. nih.gov

Multiple Substitutions: Introducing additional substituents on the phenyl ring, such as in 3,4,5-trimethoxyphenyl derivatives, has been shown to be effective in other classes of pyrimidine-based compounds for enhancing biological properties. nih.gov

The following table summarizes hypothetical SAR trends for substitutions on the 3-methoxyphenyl moiety based on general principles observed in related pyrimidine derivatives.

Substitution at 3-positionOther SubstitutionsExpected Impact on ActivityRationale
-OCH3 (Methoxy)NoneBaseline ActivityLead compound structure
-OH (Hydroxy)NonePotentially IncreasedCan act as a hydrogen bond donor
-Cl (Chloro)NoneVariableAlters electronics; potential for halogen bonding
-CH3 (Methyl)NonePotentially MaintainedSimilar size to methoxy, but less polar
None (Unsubstituted Phenyl)NoneLikely DecreasedMethoxy group may be crucial for binding
-OCH34-OHPotentially IncreasedAdditional hydrogen bonding opportunities

Influence of Modifications at the Hydrazine (B178648) Position on Biological Response

The hydrazine moiety at the 2-position (-NHNH2) is a critical functional group, likely involved in key hydrogen bonding interactions with the biological target. Modifications at this position can have a dramatic effect on the compound's biological response.

Studies on related 2-hydrazinylpyrimidine derivatives provide valuable insights. For example, converting the terminal -NH2 of the hydrazine to a hydrazone by condensation with aldehydes or ketones introduces a wide range of substituents and can modulate activity. Research on quinazolinone derivatives containing hydrazone structures has demonstrated that the nature of the substituent introduced via the hydrazone linkage significantly impacts anti-tumour activity. rsc.org

Key modifications and their potential impact include:

Acylation: Reaction with acyl chlorides to form hydrazides can introduce various R-groups, altering steric and electronic properties.

Formation of Hydrazones: Condensation with aldehydes or ketones (R'-CHO or R'-C(O)-R'') creates N=CH-R' or N=C(R')-R'' moieties. The nature of the R' and R'' groups can be systematically varied to explore the chemical space around the binding pocket.

Cyclization: The hydrazine group can be used as a handle to synthesize fused heterocyclic systems, such as triazolopyrimidines, which can lead to compounds with entirely different biological profiles. nih.gov

The table below illustrates potential modifications at the hydrazine position and their expected influence on biological activity.

Modification of -NHNH2Resulting Functional GroupPotential Impact on ActivityRationale
NoneHydrazineBaseline ActivityKey hydrogen bonding group
Condensation with BenzaldehydeBenzylidenehydrazinylHighly VariableIntroduces bulky aromatic group; SAR dependent on aldehyde substitution
Acylation with Acetyl ChlorideAcetylhydrazinylPotentially DecreasedNeutralizes basicity of terminal amine; adds steric bulk
Reaction with a β-ketoesterPyrazolyl-aminoNew ScaffoldForms a new heterocyclic ring, potentially altering target selectivity

Role of the Pyrimidine Core Structure in Modulating Biological Activity

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs, highlighting its favorable properties for molecular recognition. nih.govjuniperpublishers.com Its importance in modulating biological activity can be understood through several aspects:

Scaffold Rigidity and Conformation: The aromatic pyrimidine ring provides a rigid core that limits conformational flexibility, which can be entropically favorable for binding to a target.

Hydrogen Bonding Capacity: The two nitrogen atoms are potential hydrogen bond acceptors, which are often crucial for anchoring a ligand into a protein's active site.

Substitution Pattern: The substitution pattern (2,4-disubstitution in this case) is critical. Altering the substitution to, for instance, a 4,6- or 2,5-pattern would drastically change the spatial relationship between the side chains and likely abolish activity.

Bioisosteric Replacement: Replacing the pyrimidine core with other heterocycles (e.g., pyridine, pyrazine, or even a non-aromatic ring) is a common strategy to probe the importance of the core itself. For example, a study on antimalarial compounds showed that replacing a pyridine core with a pyrazine led to a novel series with potent activity, demonstrating that subtle changes to the core can have significant effects. nsf.gov A strategy of "deconstruction-reconstruction" can be employed to diversify the pyrimidine core itself, leading to analogues that would be difficult to access through other synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is invaluable for understanding the SAR of this compound analogues and for predicting the activity of novel, unsynthesized compounds.

A 3D-QSAR study on closely related 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives provides a template for how such an analysis would be applied. jppres.com In that study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. jppres.com

The general workflow for a QSAR study on this class of compounds would involve:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model building and a test set for model validation.

Molecular Modeling and Alignment: 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold (the 2-hydrazinyl-4-arylpyrimidine core).

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors, such as the steric and electrostatic fields used in CoMFA/CoMSIA.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the descriptors with biological activity. The resulting model's statistical significance and predictive power are rigorously validated using the test set and cross-validation techniques (e.g., leave-one-out). benthamdirect.com

The output of a QSAR model, often visualized as contour maps, can highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that bulky substituents are favored in one region (green contours) while being disfavored in another (yellow contours). This information provides direct guidance for designing new analogues with potentially improved potency. rsc.org

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design, focusing on the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological activity. tandfonline.comnih.gov A pharmacophore model for the this compound class of compounds would define the key features and their spatial relationships.

Based on the core structure, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donor (HBD): The -NH- group of the hydrazine moiety.

Aromatic/Hydrophobic Feature: The 3-methoxyphenyl ring.

Additional Features: The terminal -NH2 of the hydrazine could act as both an HBD and HBA. The methoxy oxygen could also serve as an HBA.

The process of developing a pharmacophore model typically involves:

Feature Identification: Identifying the key interaction features from a set of active molecules.

Model Generation: Aligning the active molecules and generating a 3D model that incorporates the common features. This can be done based on a set of active ligands (ligand-based) or from the structure of the ligand bound to its protein target (structure-based). researchgate.net

Model Validation: The model is validated by its ability to distinguish active compounds from inactive ones in a database.

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the essential features. It also provides a framework for designing new analogues, ensuring that proposed modifications retain the key pharmacophoric elements necessary for biological activity. For instance, any new design would need to ensure that the spatial arrangement of the key hydrogen bond donors/acceptors and the hydrophobic aromatic ring is maintained.

Computational and Theoretical Chemistry Studies on 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving its binding affinity.

Docking studies for similar pyrimidine (B1678525) derivatives have shown that the pyrimidine core often acts as a scaffold, anchoring the molecule within the active site of a protein through hydrogen bonding interactions. ijirt.orgmdpi.comnih.gov The hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the methoxyphenyl group can engage in hydrophobic and van der Waals interactions. nih.gov

A hypothetical molecular docking study of this compound against a protein kinase, a common target for pyrimidine-based inhibitors, might reveal the following interactions:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the hydrazinyl group could form hydrogen bonds with key amino acid residues in the hinge region of the kinase.

Hydrophobic Interactions: The phenyl ring of the methoxyphenyl group could fit into a hydrophobic pocket within the active site.

Pi-Pi Stacking: The aromatic pyrimidine ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterValueInteracting Residues
Docking Score (kcal/mol)-8.5Hinge Region, Hydrophobic Pocket
Hydrogen Bonds3Met120, Leu122
Hydrophobic InteractionsYesVal78, Ala98, Leu145
Pi-Pi Stacking1Phe118

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule. jchemrev.comjchemrev.com For this compound, DFT calculations can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. tandfonline.comkbhgroup.in

The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4
Dipole Moment (Debye)3.5

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex over time. mdpi.commdpi.comresearchgate.net

For this compound, an MD simulation of its complex with a protein target, as identified by molecular docking, can reveal the dynamic behavior of the ligand in the binding site. The simulation can show how the ligand adapts its conformation to optimize its interactions with the protein. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests that the complex is in a stable binding mode.

MD simulations can also be used to calculate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

ADMET prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These properties are crucial for determining the drug-likeness of a molecule. In silico ADMET prediction can help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. researchgate.netacs.orgresearchgate.net

For this compound, various ADMET properties can be predicted using computational models. These include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted.

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be estimated.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimation of the route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as carcinogenicity and hepatotoxicity.

Table 3: Hypothetical In Silico ADMET Prediction for this compound

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (%)> 90%Good oral absorption
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
Plasma Protein Binding (%)ModerateAvailable for therapeutic action
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
CarcinogenicityNon-carcinogenicFavorable safety profile

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical reactivity and other properties. These descriptors are often calculated using DFT. mdpi.com

For this compound, these descriptors can provide a deeper understanding of its chemical behavior. Some important descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of a series of compounds based on their chemical structure.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.2
Electron Affinity (A)1.8
Electronegativity (χ)4.0
Chemical Hardness (η)2.2
Global Softness (S)0.45
Electrophilicity Index (ω)3.64

Advanced Analytical Characterization Techniques for Research on 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial.

In ¹H NMR, the molecule is expected to exhibit distinct signals corresponding to each unique proton. The protons on the pyrimidine (B1678525) and phenyl rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The two pyrimidine protons would likely present as doublets due to coupling with each other. The four protons of the 3-methoxyphenyl (B12655295) group would show a more complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the three methoxy (B1213986) (-OCH₃) protons would be expected in the upfield region (around δ 3.8 ppm). The protons of the hydrazinyl group (-NHNH₂) would likely appear as two separate broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal. The spectrum would show signals for the two aromatic rings and the pyrimidine ring in the downfield region (δ 100-170 ppm). The carbon of the methoxy group would resonate at a higher field (around δ 55 ppm).

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.20 d 1H Pyrimidine C6-H
~7.55 m 2H Phenyl C2'-H, C6'-H
~7.40 t 1H Phenyl C5'-H
~7.00 d 1H Phenyl C4'-H
~6.80 d 1H Pyrimidine C5-H
~5.00 (broad s) s 2H -NH₂
~3.85 s 3H -OCH₃

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~165.0 Pyrimidine C4
~163.5 Pyrimidine C2
~160.0 Phenyl C3'
~158.0 Pyrimidine C6
~138.0 Phenyl C1'
~130.0 Phenyl C5'
~120.0 Phenyl C6'
~115.0 Phenyl C4'
~112.0 Phenyl C2'
~105.0 Pyrimidine C5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₄O), the exact molecular weight is 216.24 g/mol . sigmaaldrich.com In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]+•) would be observed at an m/z value corresponding to this mass, confirming the elemental composition.

Electron impact (EI) ionization would likely induce predictable fragmentation of the molecule. A plausible fragmentation pathway would involve the initial loss of the hydrazinyl group or parts of it, followed by cleavages within the pyrimidine or phenyl rings. The stability of the pyrimidine ring often influences the fragmentation pathways in related structures. sapub.org

Plausible Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Description
216 [C₁₁H₁₂N₄O]+• Molecular Ion
185 [M - N₂H₃]+ Loss of hydrazinyl radical
157 [C₉H₇N₂O]+ Loss of pyrimidine-N₂H₂ fragment
134 [C₈H₈NO]+ Methoxyphenylacetonitrile ion
107 [C₇H₇O]+ Methoxyphenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching from both the pyrimidine and phenyl rings would appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain multiple strong bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings. A strong absorption band characteristic of the C-O ether linkage is expected around 1250 cm⁻¹. Studies on pyrimidine derivatives confirm the presence of characteristic ring vibrations in these regions. core.ac.ukresearchgate.net

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3200 N-H Stretch Hydrazinyl (-NHNH₂)
3100 - 3000 C-H Stretch Aromatic (C-H)
2980 - 2850 C-H Stretch Methoxy (-OCH₃)
1620 - 1500 C=N & C=C Stretch Pyrimidine and Phenyl Rings

X-ray Crystallography for Solid-State Structure Determination

The analysis would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. A key feature of the solid-state structure would be the network of intermolecular interactions. The hydrazinyl group, with its hydrogen bond donors (-NH) and acceptors (lone pairs on nitrogen), is expected to play a crucial role in forming hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal packing and the physical properties of the solid material.

Crystallographic Data (Hypothetical)

Parameter Information Provided Expected Value
Crystal System Symmetry of the unit cell Not Available
Space Group Symmetry elements within the unit cell Not Available
Unit Cell Dimensions (Å) Size and shape of the unit cell Not Available
Bond Lengths (Å) Precise distances between bonded atoms Not Available
Bond Angles (°) Precise angles between bonded atoms Not Available
Torsion Angles (°) Conformation of the molecule Not Available

Future Research Directions and Potential Academic Applications of 2 Hydrazinyl 4 3 Methoxyphenyl Pyrimidine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2-hydrazinyl-pyrimidine derivatives is a key area for future research, aiming to develop more efficient, scalable, and environmentally friendly methods. Current synthetic strategies for similar compounds often involve the reaction of a chloropyrimidine with hydrazine (B178648) hydrate. nih.gov Future explorations could focus on one-pot, multi-component reactions that combine commercially available starting materials to construct the pyrimidine (B1678525) ring and introduce the hydrazinyl and methoxyphenyl groups in a single, streamlined process. researchgate.net

Furthermore, the development of solid-phase synthesis techniques for 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine could facilitate the rapid generation of a library of derivatives. This approach would involve anchoring the pyrimidine core or a precursor to a solid support, followed by sequential reactions to build the final molecule. This methodology is highly amenable to automation and high-throughput synthesis.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, simplified purificationIdentification of suitable catalysts and reaction conditions
Solid-Phase SynthesisAmenable to automation, high-throughput capabilitiesDevelopment of appropriate linkers and cleavage strategies
Flow ChemistryPrecise control over reaction parameters, enhanced safetyOptimization of reactor design and reaction kinetics
Microwave-Assisted SynthesisAccelerated reaction times, improved yieldsInvestigation of solvent and catalyst compatibility

Design and Synthesis of Advanced Biological Probes and Imaging Agents

The structural features of this compound make it a promising scaffold for the development of biological probes and imaging agents. The hydrazinyl group can be readily functionalized with fluorophores or other reporter molecules. For instance, condensation of the hydrazinyl moiety with an aldehyde- or ketone-containing dye could yield fluorescent probes for visualizing specific cellular components or processes.

Two-photon fluorescence microscopy is a powerful technique for in vivo imaging, and pyrimidine-based dyes have shown potential in this area. ciac.jl.cn Future research could involve the design and synthesis of derivatives of this compound that exhibit large two-photon absorption cross-sections and high quantum yields, enabling deep-tissue imaging with reduced phototoxicity.

Integration with Combinatorial Chemistry and High-Throughput Screening Approaches

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for these approaches due to the reactive nature of the hydrazinyl group. A large library of derivatives can be generated by reacting the parent compound with a diverse set of aldehydes, ketones, or isocyanates.

The resulting library of compounds could then be screened against a wide range of biological targets, such as protein kinases, which are often implicated in cancer and other diseases. orientjchem.orgresearchgate.net The pyrimidine core is a known "privileged scaffold" that can interact with the ATP-binding site of many kinases. rsc.org HTS of a focused library of this compound derivatives could lead to the identification of novel kinase inhibitors.

Development of Prodrug Concepts Based on the Pyrimidine Scaffold

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. pharmacyconcepts.injiwaji.edu This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a drug candidate, such as its solubility or bioavailability. nih.govnih.gov The pyrimidine scaffold has been successfully utilized in the design of prodrugs. unisi.it

Future research could explore the development of prodrugs of this compound. For example, the hydrazinyl group could be temporarily masked with a biocompatible promoiety that is cleaved by specific enzymes in the target tissue, releasing the active compound. This approach could enhance the therapeutic index of the parent molecule by reducing off-target effects.

Prodrug StrategyPotential AdvantageTarget Application
Esterase-Activated ProdrugsImproved cell permeability and oral bioavailabilityBroad-spectrum therapeutic areas
Phosphatase-Activated ProdrugsEnhanced water solubility for intravenous administrationInjectable formulations
Bioreductive ProdrugsTargeted drug release in hypoxic tumor environmentsCancer therapy

Contribution to Chemical Library Development for Drug Discovery Research

The development of diverse and high-quality chemical libraries is essential for identifying new lead compounds in drug discovery. mdpi.com this compound can serve as a valuable building block for the construction of such libraries. Its functional handles—the hydrazinyl group and the pyrimidine ring nitrogens—allow for a wide range of chemical modifications.

By systematically varying the substituents on the pyrimidine ring and the hydrazinyl moiety, a large and structurally diverse library of compounds can be created. These libraries can be designed to explore specific regions of chemical space or to target particular families of proteins. The inclusion of these novel pyrimidine derivatives in screening libraries would increase the probability of discovering new bioactive molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine, and how can reaction yields be maximized?

  • Methodology : The compound is synthesized via nucleophilic substitution of 2-chloro-4-(3-methoxyphenyl)pyrimidine with hydrazine hydrate. Key parameters include:

  • Solvent : Ethanol or methanol under reflux (80–100°C) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate the hydrazinyl product.
  • Yield optimization : Use excess hydrazine hydrate (1.5–2.0 equivalents) and monitor reaction progress via TLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., hydrazinyl NH2_2 at δ 4.5–5.0 ppm; methoxyphenyl protons at δ 3.8–7.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 284.24 for C12_{12}H11_{11}F3_3N4_4O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common chemical reactions involving the hydrazinyl group, and how are they optimized?

  • Methodology :

  • Oxidation : Treat with H2_2O2_2 in acetic acid to form azides (monitor via IR for N=N stretches at ~2100 cm1^{-1}) .
  • Condensation : React with ketones/aldehydes to form hydrazones; use catalytic AcOH in ethanol at 60°C .
  • Substitution : Replace hydrazinyl with aryl groups via Buchwald-Hartwig coupling (Pd catalysts, ligand screening) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence hydrogen bonding and crystal packing?

  • Methodology :

  • X-ray crystallography : Analyze intermolecular interactions (e.g., C–H···S or π–π stacking in thiazolo-pyrimidine derivatives) .
  • Graph set analysis : Classify hydrogen bond motifs (e.g., R_2$$^2(8) rings in Etter’s formalism) to predict crystal stability .
  • Substituent effects : Compare 3-methoxy (axial dihedral angles ~84°) vs. 2-methoxy (equatorial) isomers in crystal structures .

Q. How can computational methods predict the reactivity of the hydrazinyl group in biological or synthetic contexts?

  • Methodology :

  • DFT calculations : Optimize transition states for hydrazine substitution (e.g., B3LYP/6-31G* level) to identify kinetic barriers .
  • Molecular docking : Screen hydrazinyl derivatives against biological targets (e.g., TLR-2/4/5) to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., cell lines, incubation time) .
  • Metabolite profiling : Use LC-MS to identify active metabolites interfering with parent compound activity .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm specificity (e.g., Wnt pathway vs. off-target effects) .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter physicochemical and biological properties?

  • Methodology :

  • Comparative analysis :
SubstituentLogPSolubility (mg/mL)Bioactivity (IC50_{50}, nM)
3-OCH3_32.10.15120 (TLR-4)
3-CF3_33.50.0285 (TLR-4)
  • Rational design : Introduce electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability but reduce solubility .

Methodological Challenges and Solutions

Q. What are the key challenges in synthesizing derivatives with piperazine or thiazolo-pyrimidine moieties?

  • Solutions :

  • Coupling reactions : Use EDCI/HOBt for amide bond formation between hydrazinyl and piperazine groups .
  • Heterocycle formation : Optimize cyclization temperatures (e.g., 120°C for thiazolo-pyrimidine core) .

Q. How can crystallization conditions be optimized for X-ray structure determination?

  • Methodology :

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Temperature control : Crystallize at 4°C to avoid disorder in methoxyphenyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.